(Diphenylmethylidene)(nitroso)oxidanium
Description
Structure
3D Structure
Properties
CAS No. |
89196-85-0 |
|---|---|
Molecular Formula |
C13H10NO2+ |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
benzhydrylidene(nitroso)oxidanium |
InChI |
InChI=1S/C13H10NO2/c15-14-16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1 |
InChI Key |
UDYGTJBCAXWYKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=[O+]N=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Theoretical and Computational Investigations of Diphenylmethylidene Nitroso Oxidanium
Quantum Chemical Characterization of Electronic Structure
The electronic structure of a molecule is fundamental to understanding its chemical behavior. Quantum chemical calculations allow for a detailed description of the electron distribution and orbital interactions within (Diphenylmethylidene)(nitroso)oxidanium.
Molecular Orbital Analysis and Frontier Orbitals (HOMO-LUMO Gap)
Molecular Orbital (MO) theory provides a sophisticated model for describing the electronic structure of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. mdpi.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. edu.krd A smaller gap suggests that the molecule can be more easily excited and is generally more reactive, while a larger gap indicates greater stability. edu.krd
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxibiology.com The energies of these orbitals are therefore direct indicators of a molecule's electron-donating and electron-accepting capabilities. nih.gov
Table 1: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap for this compound
| Parameter | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 5.4 |
Note: The values presented in this table are hypothetical and serve as an example of the data that would be generated from quantum chemical calculations. Specific computational results for this compound are not currently available in published literature.
Charge Distribution and Molecular Electrostatic Potential Surfaces
The distribution of electron density within a molecule is rarely uniform. Understanding this charge distribution is essential for predicting intermolecular interactions and reactive sites. Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution around a molecule. mdpi.com These surfaces map the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. nih.gov
Typically, red-colored regions on an MEP surface indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. nih.gov For this compound, one would expect regions of negative potential around the oxygen atoms and areas of positive potential near the hydrogen atoms.
Table 2: Example Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Charge (a.u.) |
| O(nitroso) | -0.65 |
| O(oxidanium) | -0.72 |
| N(nitroso) | +0.45 |
| C(methylidene) | +0.15 |
Note: This table provides an illustrative example of Mulliken atomic charges. Actual values would be derived from specific computational studies which are not presently available for this compound.
Spin Density Distribution in Potential Radicaloid States
In molecules with unpaired electrons, known as radicals or radicaloids, the spin density distribution reveals the location of the unpaired electron(s). This is crucial for understanding the radical character and reactivity of the species. researchgate.net For a molecule like this compound, which could potentially exist in a radicaloid state, mapping the spin density would identify the atoms that bear the unpaired electron density. This information is vital for predicting its behavior in radical reactions. Computational methods such as unrestricted density functional theory (UDFT) are commonly employed to calculate spin densities. researchgate.net
Energetic Landscape and Stability Analysis
The stability of a molecule is a critical factor in determining its viability and potential for isolation and use. Computational chemistry offers powerful tools for assessing the energetic landscape and thermodynamic stability of chemical species.
Isomeric Forms and Tautomeric Considerations
Many molecules can exist in different structural forms, known as isomers or tautomers. It is important to computationally investigate the potential isomeric and tautomeric forms of this compound to identify the most stable structures. By calculating the relative energies of these different forms, it is possible to determine the most likely structure to be observed experimentally.
Conformational Analysis and Interconversion Barriers
The conformational landscape of C,C-diphenyl-N-methylnitrone, (C₆H₅)₂C=N(O)CH₃, is primarily defined by the rotational orientations of the two phenyl rings relative to the plane of the C=N-O group. Unlike aldonitrones where E/Z isomerism is a key feature, for ketonitrones like this, the stereochemistry at the nitrogen atom is fixed. The flexibility arises from the torsion angles of the C-phenyl bonds.
The phenyl groups are unlikely to be coplanar with the nitrone functionality due to significant steric hindrance between the ortho-hydrogens of the two rings. Consequently, the molecule adopts a "propeller-like" conformation where both phenyl rings are twisted out of the C=N plane. The lowest energy conformation seeks to balance two opposing factors: the stabilizing π-conjugation, which favors planarity, and the destabilizing steric repulsion, which favors twisting.
Computational studies using Density Functional Theory (DFT) can elucidate the potential energy surface associated with the rotation of these rings. The key dihedral angles are Cα-C-C(ipso)-C(ortho). A systematic scan of these angles reveals the energy minima and the transition states connecting them.
The primary conformers would include a symmetric "propeller" conformation where both rings are twisted by the same angle (θ₁ = θ₂) and potentially less stable asymmetric conformations. The interconversion between equivalent propeller conformations would occur via a transition state where one or both rings become more coplanar with the nitrone group, leading to increased steric strain. The energy barrier for this interconversion is typically low, suggesting that the phenyl rings are relatively fluxional at room temperature.
| Conformer | Dihedral Angles (θ₁, θ₂) | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) |
| Global Minimum (Propeller) | (45°, 45°) | 0.00 | 5.2 |
| Transition State | (0°, 45°) | 5.2 | - |
| Local Minimum (Asymmetric) | (40°, 60°) | 0.5 | 4.7 |
Note: Data are representative values derived from typical DFT calculations on similar aromatic systems and are intended for illustrative purposes.
Advanced Synthetic Strategies for the Generation of Diphenylmethylidene Nitroso Oxidanium Species
Mechanistic Pathways for Oxidanium (B78793) Cation Formation in Organic Synthesis
Oxonium ions are cationic species containing an oxygen atom with three bonds and a positive formal charge. wikipedia.org The formation of an oxidanium cation, a specific type of oxonium ion, is a key step in the generation of the target molecule. These cations are typically formed through the protonation or alkylation of alcohols or ethers. wikipedia.org In acidic media, the protonation of an alcohol can create an oxonium functional group, which can then act as a leaving group in elimination reactions. wikipedia.org
Another pathway to oxonium ions involves the reaction of carbocations with oxygen-containing compounds. The stability of the resulting oxonium ion is influenced by the nature of the substituents. For instance, unusually stable oxonium ions like oxatriquinane and oxatriquinacene have been synthesized, highlighting the role of molecular structure in cation stability. wikipedia.org Gold-stabilized oxonium species have also been reported, where aurophilic interactions contribute to the stabilization of the cation. wikipedia.org In the context of natural product chemistry, oxonium ions have been identified as key intermediates and have been characterized at low temperatures using techniques like nuclear magnetic resonance (NMR) spectroscopy, supported by density functional theory (DFT) computations. wikipedia.org
The formation of the "(Diphenylmethylidene)(nitroso)oxidanium" cation would likely involve the reaction of a suitable precursor, containing both the diphenylmethylidene and nitroso moieties, with a strong oxidizing agent or through a photochemically induced electron transfer process. The inherent instability of such a species necessitates its generation in situ under carefully controlled conditions.
Controlled Generation of Nitroso Functional Groups in Complex Frameworks
The introduction of a nitroso (-N=O) group into a complex organic molecule is a critical step in the synthesis of the target compound. wikipedia.org Nitroso compounds are versatile intermediates in organic synthesis and can be prepared through various methods, including the reduction of nitro compounds and the oxidation of hydroxylamines. wikipedia.orgfiveable.mechemeurope.com
C-nitroso compounds, where the nitroso group is attached to a carbon atom, are of particular interest. wikipedia.org Their synthesis can be challenging due to their high reactivity and tendency to dimerize or tautomerize. rsc.org Computational chemistry has become a valuable tool for understanding the complex reactivity of C-nitroso species and for optimizing reaction conditions to achieve selective transformations. rsc.org
Several methods for the controlled generation of nitroso groups have been developed. These include:
Oxidation of primary amines: This can be achieved using various oxidizing agents.
Reduction of nitro compounds: This method offers a route from readily available starting materials. wikipedia.orgfiveable.me
Nitrosation of carbanions or enolates: This approach allows for the introduction of the nitroso group at a specific carbon atom.
From hydroxylamines: The oxidation of N-substituted hydroxylamines is a common method for producing nitroso compounds. fiveable.me
An iron-catalyzed intramolecular nitroso ene reaction has been developed to synthesize N-heterocycles from nitroarenes, proceeding through a nitrosoarene intermediate. chemrxiv.org This highlights the potential for catalytic methods in the controlled generation of nitroso functionalities within complex molecular frameworks.
| Method | Precursor | Reagents/Conditions | Key Features |
| Oxidation | Primary Amines | Oxidizing agents | Direct conversion |
| Reduction | Nitro Compounds | Reducing agents (e.g., H₂, NaBH₄) | Utilizes readily available precursors fiveable.me |
| Oxidation | Hydroxylamines | Oxidizing agents | Common and effective method fiveable.me |
| Intramolecular Ene Reaction | Nitroarenes | Iron catalyst, Phenylsilane | Catalytic and diastereoselective chemrxiv.org |
This table provides a summary of common methods for generating nitroso functional groups.
Approaches for Introducing the Diphenylmethylidene Moiety
The diphenylmethylidene group, with its characteristic C=CPh₂ structure, can be introduced into a molecule using several synthetic strategies. The two primary approaches discussed here are through the use of carbene/carbenoid precursors and Schiff base chemistry.
Carbenes are neutral molecules containing a carbon atom with a valence of two and two unshared valence electrons, making them highly reactive intermediates. wikipedia.org The generation of a diphenylmethylidene carbene (Ph₂C:) provides a direct route to the desired moiety. Carbenes can be generated through various methods, including α-elimination reactions and the decomposition of diazo compounds. libretexts.org
Once generated, diphenylmethylidene carbene can undergo several characteristic reactions:
Cyclopropanation: Carbenes readily add to double bonds to form cyclopropanes. wikipedia.orglibretexts.org
C-H Insertion: Carbenes can insert into C-H bonds, a powerful transformation for C-C bond formation. libretexts.org
Dimerization: In the absence of a suitable trapping agent, carbenes can dimerize to form alkenes. libretexts.org
The reactivity of a carbene can be influenced by its electronic structure (singlet or triplet state) and the presence of substituents. wikipedia.orglibretexts.org Metal carbenoids, formed by the reaction of a diazo compound with a metal catalyst (e.g., Rh or Cu), offer a way to control the reactivity and selectivity of carbene reactions. libretexts.orgnih.gov Recent advancements have demonstrated that common aldehydes can be converted into electronically diverse carbenes via stable α-acyloxy halide intermediates, providing a safer alternative to explosive diazo compounds. nih.gov
| Precursor Type | Generation Method | Key Reactivity |
| Diazo Compounds | Photolysis, Thermolysis, Metal Catalysis | Cyclopropanation, C-H Insertion libretexts.org |
| Haloforms | α-Elimination with a strong base | Dihalocyclopropanation libretexts.org |
| Aldehydes | via α-acyloxy halides and zinc carbenoids | Diverse carbene additions nih.gov |
This table outlines common precursors and their corresponding generation methods and reactivity for forming carbenes.
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. ijacskros.com They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. ijacskros.comiiste.org While not a direct method for generating the diphenylmethylidene moiety in the same way as a carbene, Schiff base chemistry can be utilized to construct precursors that can be further transformed.
For instance, a Schiff base derived from benzophenone (B1666685) (Ph₂C=O) and a suitable amine could serve as a precursor. The C=N bond of the Schiff base could then be manipulated to generate the desired C=C bond of the diphenylmethylidene group. Methodologies for the synthesis of Schiff bases are well-established and include both base-catalyzed and base-free approaches. nih.govrsc.org The synthesis can be carried out using conventional heating or under microwave irradiation to accelerate the reaction. ijacskros.com
The general reaction for the formation of a Schiff base is as follows: R₂C=O + R'NH₂ ⇌ R₂C=NR' + H₂O
In Situ Generation and Transient Species Detection Techniques
Given the likely high reactivity and short lifetime of "this compound", its synthesis would necessitate in situ generation, where the species is formed and immediately used in a subsequent reaction or detected under the reaction conditions. A transient chemical species is a short-lived reaction intermediate, and its detection requires specialized techniques. iupac.orgiupac.org
Common methods for detecting transient species include:
Spectroscopic Techniques:
Transient Absorption Spectroscopy (TAS): This pump-probe technique allows for the study of rapid molecular changes after light absorption, making it suitable for observing both emissive and non-emissive species. youtube.com
Laser-Induced Fluorescence (LIF): A highly sensitive method for detecting specific radical species. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used at low temperatures to characterize otherwise unstable species. wikipedia.org
Mass Spectrometry (MS): Techniques like chemical ionization MS (CI-MS) and vacuum ultraviolet photoionization MS (VUV-PIMS) can directly detect radical species in the gas phase. acs.org
Trapping Experiments: The transient species is reacted with a "trapping" agent to form a more stable product that can be isolated and characterized. acs.org
Photochemical reactions, initiated by the absorption of light, offer a powerful tool for generating highly reactive species under mild conditions. wikipedia.org The absorption of UV or visible light can promote a molecule to an excited electronic state, leading to bond cleavage, electron transfer, or other chemical transformations. irispublishers.com Photochemical activation is particularly advantageous as it often occurs without the need for additional reagents, which aligns with the principles of green chemistry. acs.org
The generation of "this compound" could potentially be achieved through a photochemical route. For example, a precursor molecule containing both the diphenylmethylidene and nitroso functionalities could undergo photoinduced electron transfer to generate the target oxidanium cation. The use of visible-light organic photocatalysts has emerged as a versatile strategy for a range of synthetic transformations, including photooxidation, energy transfer, and photoredox reactions. chemrxiv.org
The efficiency of a photochemical reaction is described by its quantum yield (Φ), which is the ratio of the number of moles of a reactant consumed or product formed to the number of moles of photons absorbed. irispublishers.com Understanding the photochemical properties of the precursor molecule would be crucial for designing an efficient synthetic route.
| Technique | Principle | Application for Transient Species |
| Transient Absorption Spectroscopy (TAS) | Pump-probe measurement of absorption changes | Detection of short-lived excited states and reaction intermediates youtube.com |
| Laser-Induced Fluorescence (LIF) | Excitation with a laser and detection of emitted fluorescence | Highly sensitive detection of specific radical species acs.org |
| Low-Temperature NMR | Characterization of thermally unstable species at low temperatures | Structural elucidation of reactive intermediates wikipedia.org |
| Chemical Trapping | Reaction with a stable molecule to form an isolable adduct | Indirect detection and characterization acs.org |
This table summarizes key techniques for the detection of transient chemical species.
Electrochemical Synthesis Methods for Reactive Intermediates
Electrochemical methods offer a powerful and reagent-free approach to accessing highly reactive intermediates. By controlling the electrode potential, specific redox events can be triggered, leading to the formation of species that might be difficult to generate using conventional chemical reagents. The synthesis of nitrones and related N-O bond-containing compounds through electrochemical means provides a foundational framework for proposing the generation of this compound.
The electrochemical approach to forming nitrone-like structures often involves the reduction of nitro compounds in the presence of an electrophile or the oxidation of hydroxylamines. For instance, the cathodic reduction of nitroarenes can lead to the formation of nitroso intermediates, which can then react with suitable partners. A plausible electrochemical route to a precursor of this compound could involve the controlled oxidation of a corresponding N,N-disubstituted hydroxylamine (B1172632).
Detailed Research Findings:
Research in the electrochemical synthesis of nitrones has demonstrated the feasibility of generating the core C=N+(O-)-R structure through various pathways. One common method involves the reduction of a nitro compound to a hydroxylamine, which is then condensed with a carbonyl compound, followed by oxidation. Alternatively, direct electrosynthesis from nitro and aldehyde components has been reported, offering a more streamlined one-pot process. The electrolysis can often be conducted in a simple undivided beaker-type cell under constant current conditions, highlighting the operational simplicity of this technique.
The choice of solvent and electrolyte is crucial for the success of these electrochemical transformations. Protic solvents, in combination with supporting electrolytes, facilitate the necessary proton and electron transfer steps. The following table illustrates typical conditions and outcomes for the electrochemical synthesis of nitrones, which can be seen as analogues for the generation of the target oxidanium species.
Table 1: Representative Conditions for Electrochemical Nitrone Synthesis
| Entry | Starting Materials | Electrode Material | Solvent/Electrolyte | Current Density (mA/cm²) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Nitrobenzene, Benzaldehyde | Reticulated Vitreous Carbon | CH3CN/H2O, Na2CO3 | 10 | 75 |
| 2 | Phenylhydroxylamine | Platinum | Methanol, LiClO4 | 5 | 82 |
This table presents representative data for analogous reactions and is intended for illustrative purposes.
The key challenge in adapting these methods for the synthesis of this compound lies in the final oxidation step to generate the oxygen cation. This would require a significantly higher oxidation potential and careful control to prevent side reactions or decomposition of the highly reactive product.
Metal-Catalyzed Oxidative Transformations Leading to Oxygen Cations
Metal catalysis provides a versatile toolkit for a wide range of oxidative transformations, including those that could potentially lead to the formation of reactive oxygen species. While direct metal-catalyzed synthesis of an oxidanium species like this compound is not extensively documented, analogous reactions involving the oxidation of oximes and related nitrogen-containing compounds offer valuable insights.
The oxidation of oximes is a well-established method for generating various functional groups, including nitro compounds and nitrones. Metal complexes, particularly those of transition metals like copper, palladium, and rhodium, are known to catalyze such oxidations. These metals can activate the N-O bond or facilitate electron transfer processes, leading to the desired oxidized products. A hypothetical metal-catalyzed route to this compound could start from a precursor like diphenylmethanone oxime.
Detailed Research Findings:
Metal-catalyzed reactions involving nitrogen-atom transfer are particularly relevant. For example, dirhodium tetracarboxylate complexes have been shown to be highly effective catalysts for C-H bond functionalization through the generation of reactive nitrenoid intermediates. These processes involve the coordination of a nitrogen source to the metal center, followed by the generation of a highly electrophilic species that can undergo further reactions.
The choice of metal catalyst and oxidant is critical in directing the reaction towards the desired product. For the generation of an oxygen cation, a strong oxidant would be required in conjunction with a robust metal catalyst that can operate under these harsh conditions. The following table summarizes representative metal-catalyzed oxidations of oximes, which serve as a model for the type of transformations that could be adapted.
Table 2: Metal-Catalyzed Oxidation of Oximes
| Entry | Substrate | Catalyst | Oxidant | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Benzophenone Oxime | Cu(OAc)2 | O2 | Pyridine | Benzophenone | 90 |
| 2 | Cyclohexanone Oxime | Pd(OAc)2 | O2 | Toluene | Cyclohexanone | 85 |
This table presents representative data for analogous reactions and is intended for illustrative purposes.
Adapting these methodologies for the synthesis of this compound would likely involve a multi-step process where a precursor is first synthesized and then subjected to a final, challenging metal-catalyzed oxidation. The development of such a method would represent a significant advancement in the field of reactive intermediate chemistry.
Mechanistic Elucidation of Reactions Involving Diphenylmethylidene Nitroso Oxidanium
Electrophilic Reactivity of the Oxidanium (B78793) Center
The term "oxidanium" in the context of (Diphenylmethylidene)(nitroso)oxidanium points to the electrophilic character of the oxygen atom within the nitrone functional group (C=N⁺-O⁻). While the carbon atom of the nitrone is a well-established electrophilic site, the oxygen atom can also participate in electrophilic interactions, particularly upon activation. wikipedia.orgnii.ac.jp This reactivity is crucial for a variety of chemical transformations.
The oxygen center of the nitrone in this compound can be rendered more electrophilic through coordination with Lewis acids or other activating agents. academie-sciences.fr This activation enhances the polarization of the N-O bond, making the oxygen atom susceptible to attack by nucleophiles.
Upon activation, N-oxyiminium intermediates are formed, which are highly electrophilic. nii.ac.jp These intermediates can then be intercepted by a range of soft carbon nucleophiles, such as silyl (B83357) enol ethers or allyltributylstannane. nii.ac.jp The reaction proceeds via a nucleophilic addition to the activated nitrone system. The precise regioselectivity of the attack (at carbon vs. oxygen) is influenced by the nature of the nucleophile and the reaction conditions.
The formation of adducts through nucleophilic attack on the activated nitrone can be summarized in the following table:
| Activating Agent | Nucleophile | Resulting Adduct Type |
| Acyl Halide | Silyl Ketene Acetal | O-acylated hydroxylamine (B1172632) derivative |
| Trialkylsilyl Triflate | Allyltributylstannane | O-silylated hydroxylamine derivative |
| Lewis Acid (e.g., ZnI₂) | Ketene Silyl Acetal | O-silylated iminium ion intermediate leading to 1,3-adducts |
This table presents plausible reaction pathways based on the known reactivity of nitrones. nii.ac.jpjst.go.jp
The positively charged oxygen center, or a species with significant oxocationic character, can initiate a cascade of bond-forming and bond-breaking events. For instance, in the presence of certain reagents, the nitrone can undergo rearrangements where the oxygen atom plays a pivotal role.
One such process involves the reaction with anhydrides, such as acetic anhydride. This can lead to a rearrangement where the initial adduct undergoes further transformations, resulting in the formation of new C-O and C-N bonds. rsc.org The mechanism likely involves the formation of an intermediate where the oxygen atom is acylated, followed by an intramolecular rearrangement.
Furthermore, photochemical excitation of related nitrone structures can lead to homolytic cleavage of the N-O bond, generating radical species. rsc.org For this compound, this could potentially lead to a diphenylmethylene(methylene)amine N-oxyl radical, which can then engage in a variety of radical-mediated bond-forming reactions. rsc.org
Reactivity of the Nitroso Group within the Oxidanium Framework
The nitroso group (-N=O) is a versatile functional group known for its participation in a wide array of chemical transformations. wikipedia.org Its reactivity within the this compound structure is influenced by the electronic properties of the adjacent nitrone moiety.
Nitroso compounds are excellent dienophiles in Diels-Alder reactions and enophiles in ene reactions. illinois.edursc.org The nitroso group in this compound is expected to readily participate in such pericyclic reactions.
Nitroso-Diels-Alder Reactions: With conjugated dienes, the nitroso group can undergo a [4+2] cycloaddition to form six-membered heterocyclic rings containing an N-O bond. acs.orgacs.org The regioselectivity of this reaction is governed by the electronic and steric properties of both the diene and the nitroso-containing molecule.
Nitroso-Ene Reactions: In the presence of alkenes bearing an allylic hydrogen, the nitroso group can participate in a nitroso-ene reaction. illinois.eduacs.org This reaction proceeds through a pericyclic transition state, leading to the formation of an allylic hydroxylamine. illinois.edu The mechanism can be either concerted or stepwise, potentially involving a diradical or zwitterionic intermediate. rsc.orgrsc.org Theoretical studies suggest that for many nitroso compounds, a stepwise path through a polarized diradical intermediate is favored. rsc.org
The following table summarizes the expected outcomes of cycloaddition reactions involving the nitroso group:
| Reactant Type | Reaction Type | Product |
| Conjugated Diene | [4+2] Cycloaddition | Dihydro-1,2-oxazine |
| Alkene with Allylic Hydrogen | Ene Reaction | Allylic Hydroxylamine |
| Alkyne | [3+2] Cycloaddition (stepwise) | N-Hydroxyindole (after rearrangement) |
This table is based on the general reactivity of nitroso compounds. acs.orgacs.orgnih.gov
The nitroso group is redox-active and can undergo both oxidation and reduction. britannica.comacs.org
Reduction: The nitroso group can be readily reduced to the corresponding amine or hydroxylamine. Common reducing agents for this transformation include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation. masterorganicchemistry.com The reduction of the nitroso group in this compound would yield an N-amino nitrone derivative.
Oxidation: While less common, the nitroso group can be oxidized to a nitro group (-NO₂). britannica.com This typically requires strong oxidizing agents. The oxidation of the nitroso moiety in the target compound would result in the formation of a nitro-substituted nitrone.
Nitroso compounds are known to undergo various rearrangement reactions. researchgate.net One of the most well-known is the Fischer-Hepp rearrangement, which involves the acid-catalyzed rearrangement of N-nitrosoanilines to p-nitrosoanilines. nih.govacs.org While the structure of this compound does not fit the typical substrate for a Fischer-Hepp rearrangement, the principle of intramolecular migration of the nitroso group is relevant.
Under certain conditions, such as treatment with strong acids or Lewis acids, the nitroso group in this compound could potentially undergo rearrangement. researchgate.net For instance, an O- to C-nitroso group rearrangement has been described for O-nitroso intermediates. researchgate.net The specific rearrangement pathway would depend on the reaction conditions and the stability of the potential intermediates.
Lacking Sufficient Data for In-Depth Analysis of this compound
A comprehensive review of available scientific literature and data reveals a significant lack of specific research focused on the chemical compound this compound. Consequently, a detailed mechanistic elucidation of its reactions, as requested, cannot be provided at this time.
While the provided outline sought an in-depth exploration of the compound's reactivity, including the influence of its diphenylmethylidene moiety, potential radical pathways, intramolecular rearrangements, and solvent effects, the necessary experimental and theoretical data to populate these sections are not present in the public domain.
General chemical principles allow for postulation on how a molecule with this structure might behave. For instance, the diphenylmethylidene group would be expected to exert significant steric and electronic effects on any reactive center. The bulky phenyl groups would likely hinder the approach of reactants, influencing regioselectivity and stereoselectivity. Electronically, the phenyl rings could participate in resonance, stabilizing or destabilizing reactive intermediates depending on the specific reaction mechanism.
Similarly, the nitroso-oxidanium functional group suggests the potential for radical pathways. The N-O bond could be susceptible to homolytic cleavage, leading to the formation of radical species. In such a scenario, the compound could act as a radical scavenger, terminating radical chain reactions.
Intramolecular rearrangements and isomerizations would be plausible, potentially involving the migration of the phenyl groups or rearrangements within the nitroso-oxidanium moiety. The specific pathways and products of such transformations would be highly dependent on reaction conditions.
Finally, the reactivity of this compound would undoubtedly be influenced by the solvent. Polar solvents might stabilize charged intermediates, while nonpolar solvents could favor radical pathways. The extent of these solvent effects would need to be determined through systematic kinetic and mechanistic studies.
However, without specific studies on this compound, any discussion remains purely speculative. Detailed research findings, including data tables from kinetic experiments, spectroscopic analyses, and computational modeling, are essential for a scientifically rigorous and authoritative article. At present, such specific data for this particular compound is unavailable.
Advanced Spectroscopic Interrogation for Characterizing Transient Oxidanium Species
Computational Prediction of Spectroscopic Signatures
Computational chemistry offers powerful tools for predicting the spectroscopic signatures of transient species that are difficult to study experimentally. By employing quantum mechanical calculations, it is possible to obtain a theoretical understanding of their vibrational, magnetic, and electronic properties.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure by probing its vibrational modes. cardiff.ac.uk Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting these vibrational frequencies and intensities. For a transient species like (Diphenylmethylidene)(nitroso)oxidanium, these predictions are crucial for identifying its presence in complex reaction mixtures and for interpreting experimental spectra.
The interpretation of experimental infrared and Raman spectra can be significantly aided by theoretical models. cardiff.ac.uk Anharmonic Raman spectra, for instance, can be computed for related compounds and compared with experimental data to identify specific molecular fragments. researchgate.net
Below is a hypothetical table of predicted vibrational frequencies for key functional groups in this compound, based on computational models for similar nitroso compounds.
| Vibrational Mode | Predicted Infrared (IR) Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |
| N=O Stretch | 1650 - 1680 | 1650 - 1680 | High | Moderate |
| C=N Stretch | 1620 - 1640 | 1620 - 1640 | Moderate | High |
| Phenyl C=C Stretch | 1580 - 1600 | 1580 - 1600 | Moderate | High |
| Symmetric Phenyl C-H Stretch | 3050 - 3070 | 3050 - 3070 | Low | High |
| Asymmetric Phenyl C-H Stretch | 3080 - 3100 | 3080 - 3100 | Low | Moderate |
| C-N-O Bend | 800 - 850 | 800 - 850 | Moderate | Low |
Note: The data in this table is hypothetical and serves as an illustrative example of what computational predictions would provide for this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. For transient intermediates, direct experimental observation by NMR is often challenging. However, computational methods can predict key NMR parameters, such as chemical shifts (δ) and coupling constants (J), which can aid in the identification of these species if they can be trapped or observed at low temperatures.
The following table presents hypothetical predicted ¹³C and ¹⁵N NMR chemical shifts for this compound.
| Atom | Predicted Chemical Shift (δ) in ppm (relative to TMS for ¹³C, Nitromethane for ¹⁵N) |
| C (ipso-phenyl) | 145 - 155 |
| C (ortho-phenyl) | 128 - 132 |
| C (meta-phenyl) | 129 - 133 |
| C (para-phenyl) | 130 - 135 |
| C (C=N) | 160 - 170 |
| N (N=O) | 500 - 550 |
| N (C=N) | 300 - 350 |
Note: The data in this table is hypothetical and serves as an illustrative example of what computational predictions would provide for this compound.
Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides insights into the electronic structure and transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra of molecules, including nitroso compounds. researchgate.net These calculations can predict the energies of electronic transitions, such as the n → π* transition, which is characteristic of the nitroso group. researchgate.net
For this compound, computational predictions of its UV-Vis spectrum would be invaluable for designing time-resolved experiments to monitor its formation and decay.
A hypothetical table of predicted electronic transitions for this compound is provided below.
| Electronic Transition | Predicted Wavelength (λ_max) in nm | Predicted Oscillator Strength (f) |
| n → π* (N=O) | 650 - 750 | Low (0.01 - 0.05) |
| π → π* (C=N) | 320 - 360 | Moderate (0.2 - 0.5) |
| π → π* (Phenyl) | 250 - 280 | High (0.8 - 1.2) |
Note: The data in this table is hypothetical and serves as an illustrative example of what computational predictions would provide for this compound.
Time-Resolved Spectroscopic Techniques for Kinetic Analysis
To directly observe the dynamics of transient species like this compound, time-resolved spectroscopic techniques are employed. These methods allow for the monitoring of spectral changes on extremely short timescales, providing crucial kinetic and mechanistic information.
Femtosecond and picosecond spectroscopy are powerful techniques for studying the initial events following photoexcitation, such as bond breaking, charge transfer, and isomerization. In the context of this compound, these techniques could be used to study its formation from a precursor molecule upon photolysis. By probing the system with ultrashort laser pulses, the evolution of the transient species can be tracked in real-time.
Transient absorption spectroscopy is a widely used technique to study the kinetics of short-lived intermediates. In a typical experiment, a "pump" laser pulse initiates a chemical reaction, and a "probe" laser pulse, at a variable time delay, measures the absorption spectrum of the species present. By varying the delay between the pump and probe pulses, the rise and decay of the transient species can be monitored.
For this compound, transient absorption spectroscopy could be used to:
Observe the formation of the oxidanium (B78793) species following the photolysis of a suitable precursor.
Determine the rate constant for its decay.
Identify any subsequent intermediates or products formed from its reaction.
Matrix Isolation Spectroscopy for Stabilization and Characterization
Matrix isolation is a powerful technique for the study of highly reactive molecules, radicals, and ions by trapping them in a rigid, inert matrix at cryogenic temperatures. This method effectively inhibits diffusion and bimolecular reactions, thereby extending the lifetime of transient species sufficiently for spectroscopic investigation.
The experimental setup for matrix isolation involves the co-deposition of a precursor molecule and a large excess of an inert gas, typically argon or neon, onto a cryogenic surface maintained at temperatures as low as 4 K. For the generation of a species like this compound, a potential precursor such as diphenyldiazomethane could be co-deposited with nitric oxide (NO) in an argon matrix. Subsequent in-situ photolysis of the precursor can initiate the reaction, leading to the formation of the desired transient species trapped within the inert gas solid.
Once isolated, the species can be interrogated using various spectroscopic methods, most commonly infrared (IR) and UV-Vis absorption spectroscopy. The resulting spectra are often highly resolved due to the inhibition of rotational motion and the minimization of intermolecular interactions in the cryogenic matrix.
For a hypothetical species like this compound, key vibrational modes would be of particular interest for its characterization by IR spectroscopy. The N-O stretching frequency would be a critical diagnostic marker. In a neutral nitroso compound, this stretch typically appears in the 1500-1620 cm⁻¹ region. However, the positive charge on the oxidanium moiety would be expected to significantly shift this frequency. The precise position of this band would provide insight into the electronic structure and bonding within the ion. Additionally, vibrational modes associated with the diphenylmethylidene fragment, such as the C=C stretching modes of the phenyl rings and the C=N stretch, would be expected and their positions could be perturbed upon ion formation.
Table 1: Hypothetical Infrared Absorptions for this compound in an Argon Matrix
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
| N-O Stretch | > 1650 | The frequency is expected to be higher than in neutral nitroso compounds due to the positive charge on the oxygen, leading to a stronger N-O bond. |
| C=N Stretch | 1600 - 1650 | The position of this band would be sensitive to the overall electronic structure of the molecule. |
| Phenyl C=C Stretches | 1450 - 1600 | Multiple bands are expected in this region, characteristic of the aromatic rings. |
| C-N Stretch | 1200 - 1300 | This mode would also be influenced by the delocalization of the positive charge. |
It is important to note that the values in the table are hypothetical and based on the analysis of related compounds. Experimental determination would be necessary for confirmation.
Mass Spectrometric Techniques for Reactive Intermediate Detection
Mass spectrometry is an exceptionally sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is particularly well-suited for the detection and structural elucidation of transient intermediates, even when they are present in very low concentrations. Various ionization techniques can be employed, with "soft" ionization methods being preferable for preserving the structure of labile species.
For a reactive species like this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could be suitable methods for generating the ion in the gas phase from a reaction mixture. Once formed, the ion can be guided into the mass analyzer. High-resolution mass spectrometry would be essential to determine the accurate mass of the molecular ion, which allows for the confirmation of its elemental composition.
Tandem mass spectrometry (MS/MS) is a powerful extension of this technique that provides invaluable structural information. In an MS/MS experiment, the ion of interest (the precursor ion) is mass-selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are then mass-analyzed. The fragmentation pattern is characteristic of the ion's structure and can be used to piece together its connectivity.
For this compound, several key fragmentation pathways could be anticipated. A prominent fragmentation would likely be the loss of the nitroso group (NO), a common fragmentation pathway for nitroso compounds, which would result in the formation of a diphenylmethylidene cation. nih.govresearchgate.net Another potential fragmentation could involve the cleavage of the C-N bond, leading to the formation of a nitroso-oxidanium ion and a diphenylmethylidene radical. The relative abundances of these and other fragment ions would provide a fingerprint for the structure of the parent ion.
Table 2: Predicted Mass Spectrometric Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| [C₁₃H₁₀NO]⁺ | [C₁₃H₁₀]⁺ | NO | Diphenylmethylidene cation |
| [C₁₃H₁₀NO]⁺ | [NO]⁺ | C₁₃H₁₀ | Nitroso cation |
| [C₁₃H₁₀NO]⁺ | [C₆H₅]⁺ | C₇H₅NO | Phenyl cation |
The specific fragmentation pattern and the relative intensities of the fragment ions would be dependent on the collision energy used in the MS/MS experiment. The data presented are illustrative of plausible fragmentation pathways based on the general fragmentation behavior of related chemical structures.
Potential Roles and Conceptual Applications in Advanced Organic Synthesis
Design of Novel Synthetic Methodologies Utilizing Oxidanium (B78793) Reactivity
The inherent reactivity of the nitroso group, which can act as both an electrophile and a nucleophile, opens avenues for the design of new synthetic methods. rsc.org In the context of an oxidanium species, this reactivity would be significantly enhanced. Methodologies could be developed that exploit the electrophilic character of the nitrogen atom or the nucleophilic character of the oxygen atom.
Nitroso compounds are known to participate in a variety of reactions, including cycloadditions and ene reactions. researchgate.net The specific structure of (Diphenylmethylidene)(nitroso)oxidanium could be leveraged to control the chemo- and regioselectivity of these transformations. For instance, the bulky diphenylmethylidene group could direct the approach of substrates, leading to specific stereochemical outcomes.
Table 1: Conceptual Synthetic Methodologies
| Reaction Type | Substrate | Potential Product | Key Feature of Oxidanium Reactivity |
|---|---|---|---|
| [4+2] Cycloaddition (Nitroso Diels-Alder) | Dienes | Functionalized oxazines | Enhanced reactivity and altered selectivity due to the oxidanium moiety. nih.gov |
| Ene Reaction | Alkenes with allylic hydrogens | Allylic hydroxylamines or amines | Activation of the N=O bond for efficient hydrogen abstraction. |
| Nucleophilic Addition | Organometallic Reagents | Substituted hydroxylamines | Highly electrophilic nitrogen center susceptible to attack. |
Development of Catalyst Systems for Targeted Transformations
While this compound itself is likely too reactive to be a catalyst, its formation in situ could be a key step in a catalytic cycle. Catalyst systems could be designed to generate this or related nitroso-oxidanium species transiently to effect a desired transformation. For example, a Lewis or Brønsted acid could activate a precursor nitroso compound to generate the reactive oxidanium intermediate.
Transition metal complexes are also known to coordinate with nitroso compounds, enabling unique reactivity. researchgate.net A catalyst system could involve a metal center that binds to a precursor, facilitating its conversion to an oxidanium-like species and subsequent reaction with a substrate.
Table 2: Conceptual Catalyst Systems
| Catalyst Type | Precursor | Targeted Transformation | Role of this compound |
|---|---|---|---|
| Brønsted Acid | Diphenylmethylidenenitrosoamine | Hydroamination of alkenes | Transient reactive intermediate generated by protonation. |
| Lewis Acid | Nitrosobenzene derivative | Asymmetric hetero-Diels-Alder | Chiral Lewis acid controls stereochemistry by coordinating to the nitroso group. |
Mechanistic Insights for Understanding Complex Reaction Sequences
The study of highly reactive intermediates like this compound can provide valuable mechanistic insights into complex reaction sequences. Understanding the formation, stability, and reactivity of such species is crucial for optimizing existing reactions and developing new ones. For example, the interconversion between monomeric and dimeric forms of nitroso compounds, as well as their Z- and E-isomers, plays a critical role in their reactivity. mdpi.com
The characterization of transient species can be challenging but can be approached through a combination of low-temperature spectroscopy, computational modeling, and trapping experiments. By studying the reaction pathways involving this oxidanium species, a deeper understanding of the factors controlling selectivity and efficiency in nitroso-based reactions can be achieved.
Key Mechanistic Questions to Address:
What are the primary decomposition pathways for this compound?
How does the diphenylmethylidene group influence the geometry and electronic structure of the nitroso-oxidanium moiety?
What is the kinetic and thermodynamic profile for the reaction of this species with various organic substrates?
Can this intermediate be involved in single-electron transfer (SET) pathways?
Bio-inspired Synthesis and Artificial Systems (Conceptual Framework)
While there is no direct biological counterpart to this compound, the principles of its reactivity can be applied in the context of bio-inspired synthesis. Nature utilizes reactive intermediates in a highly controlled manner within enzyme active sites. The concept of generating a highly reactive species like this oxidanium within a constrained environment, such as a supramolecular cage or a dendrimer, could lead to artificial systems with enzyme-like activity.
This conceptual framework could inspire the design of synthetic systems that mimic biological processes. For instance, the targeted delivery and activation of a precursor to this compound at a specific site in a complex molecule could enable selective functionalization, a hallmark of enzymatic catalysis. chemrxiv.org The development of such systems would represent a significant advance in biomimetic chemistry.
Future Research Directions and Unexplored Chemical Frontiers
Exploration of Analogous Systems with Modified Substituents
The diphenylmethylidene moiety provides a foundational structure, but the true potential of this compound class lies in the systematic modification of its substituents. Future research will focus on creating libraries of analogues to tune the electronic, steric, and physicochemical properties of the radical center.
Electronic Tuning : Introducing electron-donating or electron-withdrawing groups onto the phenyl rings will directly influence the spin density distribution on the N-O group. rsc.org This modulation can alter the radical's stability, redox potential, and reactivity. For instance, para-substitution with groups like methoxy (B1213986) (–OCH₃) or nitro (–NO₂) could either stabilize or destabilize the radical, making it a more selective oxidant or reductant. acs.org The synthesis of nitronyl nitroxide-substituted heteropentacenes has shown that functionalization can significantly alter structural organization and induce phase transitions. nih.gov
Steric Shielding : The stability of nitroxide radicals is often enhanced by bulky substituents that sterically hinder dimerization or reaction with other species. acs.org Future work could involve replacing the phenyl groups with bulkier aromatic systems, such as naphthyl or anthracenyl groups, or introducing sterically demanding groups at the ortho positions. Such modifications could lead to exceptionally persistent radicals with applications as spin labels or probes in harsh environments. mdpi.com
Functionalization for Targeted Applications : A significant research direction involves appending functional groups that can direct the molecule to specific biological targets or materials. For example, attaching biocompatible polymers could lead to new MRI contrast agents. rsc.org Incorporating moieties for "click" chemistry would allow for the straightforward conjugation of these radicals to biomolecules or surfaces, opening up applications in biosensing and materials science. Synthesizing nitroxides with specific substituents can also help localize them to desired sub-cellular locations for antioxidant therapies. nih.gov
| Research Goal | Example Substituent Modification | Potential Impact |
| Electronic Property Tuning | Introduction of para-nitro or para-methoxy groups on phenyl rings | Altered redox potential and reactivity for catalytic applications |
| Enhanced Stability | Replacement of phenyl with tert-butylphenyl or mesityl groups | Increased radical persistence for use as spin probes and labels |
| Biomedical Targeting | Conjugation of biotin (B1667282) or specific peptides | Targeted delivery for in-vivo imaging or therapy |
| Material Integration | Addition of polymerizable groups like styrenyl or acrylate | Creation of radical polymers for organic batteries or smart materials |
Investigation of Solid-State Reactivity and Self-Assembly
While solution-phase chemistry is well-understood, the behavior of radical compounds in the solid state presents a largely unexplored frontier. The rigid and ordered environment of a crystal can enforce specific intermolecular orientations, leading to unique reactivity not observed in solution.
Future research will likely focus on:
Topochemical Reactions : By controlling the crystal packing through "crystal engineering," it may be possible to pre-organize radical molecules for specific solid-state reactions, such as [2+2] photodimerizations. nih.gov This approach offers a solvent-free method to generate novel, complex architectures with high stereoselectivity. acs.org
Self-Assembly into Magnetic Materials : The unpaired electron of the radical makes it a building block for molecular magnets. Research will explore how hydrogen bonding, π-stacking, and other non-covalent interactions can guide the self-assembly of these radicals into ordered one-, two-, or three-dimensional networks with interesting magnetic properties. rsc.org The introduction of nitronyl nitroxide groups into fused-thiophene systems has been shown to dramatically change molecular packing, favoring π-stacking arrangements that are crucial for developing molecular spin devices. nih.gov
Photoresponsive and Mechanoresponsive Materials : The generation of stable radicals in the solid state can be triggered by external stimuli like light. chinesechemsoc.org Investigating how the diphenylmethylidene-nitroso-oxidanium scaffold and its analogues respond to light or mechanical stress in the crystalline form could lead to the development of novel smart materials for sensing or data storage.
Integration with Flow Chemistry and Microreactor Technologies
The synthesis and handling of reactive intermediates like organic radicals can be hazardous on a large scale. Flow chemistry, which involves performing reactions in continuous-flow reactors with small internal volumes, offers a safer, more efficient, and scalable alternative to traditional batch processing. nih.gov
Key future directions include:
Safe Generation of Reactive Species : Flow microreactors allow for the in-situ generation and immediate use of highly reactive or unstable compounds, minimizing the risks associated with their accumulation. rsc.orgacs.org This is particularly relevant for the synthesis of nitroso compounds and their precursors, which can be exothermic and hazardous. nih.govewadirect.comeuropa.eu
Accelerated Reaction Optimization : The ability to rapidly and precisely control parameters such as temperature, pressure, and residence time in a microreactor facilitates high-throughput screening of reaction conditions. acs.org This can dramatically accelerate the discovery and optimization of synthetic routes to new (Diphenylmethylidene)(nitroso)oxidanium analogues. Heat-initiated radical reactions, for instance, can be accelerated due to the efficient heat-transfer characteristics of microreactors. thieme-connect.com
Telescoped Synthesis : Multiple synthetic steps can be integrated into a single, continuous flow process, eliminating the need for intermediate workup and purification. nih.gov This approach could enable the automated, on-demand synthesis of complex radical-containing molecules from simple starting materials.
Development of Machine Learning Approaches for Reactivity Prediction
The complexity of radical reactions makes their outcomes difficult to predict using conventional chemical intuition alone. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity.
Future research in this area will involve:
Predicting Reaction Outcomes : By training ML models on large datasets of known radical reactions, it will be possible to predict the most likely products for a given set of reactants and conditions. acs.org This can guide experimental efforts and reduce the number of unsuccessful experiments.
Interpretable AI for Mechanistic Insights : Developing chemically-informed ML models can provide not just predictions, but also insights into the underlying reaction mechanisms. nih.govneurips.cc For radical chemistry, this could involve predicting the most likely mechanistic pathways or identifying the key molecular orbitals involved in a reaction.
De Novo Design of Radicals : ML algorithms can be used to design new radical structures with desired properties, such as specific redox potentials or enhanced stability. These models can explore vast chemical spaces to identify promising candidates for synthesis and testing, accelerating the discovery of new functional molecules.
Synthesis and Reactivity in Non-Conventional Solvents
The choice of solvent can profoundly impact the course and efficiency of a chemical reaction. Moving beyond traditional volatile organic compounds (VOCs) towards greener, non-conventional solvents is a key goal of sustainable chemistry.
Promising areas of investigation for radical chemistry include:
Ionic Liquids (ILs) : These salts are liquid at or near room temperature and have negligible vapor pressure. ijrra.net Their unique properties, such as high polarity and the ability to form structured microenvironments, can influence reaction rates and selectivity. alfa-chemistry.com For radical polymerizations, ILs have been shown to increase polymerization rates and molecular weights. researchgate.netresearchgate.net The effects of ILs on substitution reactions have also been studied, revealing that they can alter the balance of enthalpic and entropic contributions to reaction rates. rsc.org
Deep Eutectic Solvents (DESs) : DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. researchgate.net They are often biodegradable, non-toxic, and inexpensive to prepare from natural sources. rsc.orgnih.gov Exploring the synthesis and reactivity of this compound-type radicals in DESs could unlock new, environmentally benign synthetic pathways. magtech.com.cnmdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
